Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate

Description

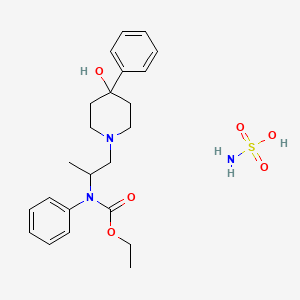

Carbanilic acid derivatives are a class of compounds characterized by a phenylcarbamate (C₆H₅NHCOO-) backbone. The target compound, Carbanilic Acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate, incorporates a sulfamate group (-OSO₂NH₂) and a 4-hydroxy-4-phenylpiperidine moiety, distinguishing it from simpler carbanilic acid esters.

Key structural features include:

- Carbanilic acid core: Provides a phenylcarbamate framework, common in bioactive molecules (e.g., glucosidase inhibitors) .

- Sulfamate ester: Enhances stability and reactivity compared to carbamates, as sulfamates resist hydrolysis and improve catalytic turnover in synthetic applications .

- 4-Hydroxy-4-phenylpiperidine: A substituted piperidine ring that may influence lipophilicity and binding affinity, similar to neuroactive or metabolic regulators .

Properties

CAS No. |

57-49-8 |

|---|---|

Molecular Formula |

C23H33N3O6S |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

ethyl N-[1-(4-hydroxy-4-phenylpiperidin-1-yl)propan-2-yl]-N-phenylcarbamate;sulfamic acid |

InChI |

InChI=1S/C23H30N2O3.H3NO3S/c1-3-28-22(26)25(21-12-8-5-9-13-21)19(2)18-24-16-14-23(27,15-17-24)20-10-6-4-7-11-20;1-5(2,3)4/h4-13,19,27H,3,14-18H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

WTBBQSREXFAQOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C1=CC=CC=C1)C(C)CN2CCC(CC2)(C3=CC=CC=C3)O.NS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbanilic acid, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain pathways, leading to the desired biological effect. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Research Findings and Data

Stability and Catalytic Performance

- Catalytic Efficiency: Rhodium-catalyzed reactions with sulfamates achieve turnover numbers (TON) >50, compared to TON <20 for carbamates .

Predicted Physicochemical Properties

- Solubility : Sulfamate’s polar OSO₂NH₂ group may improve aqueous solubility relative to purely aromatic esters .

Biological Activity

Carbanilic acid derivatives, particularly N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-, ethyl ester, sulfamate, have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine moiety and a sulfamate group. Its chemical formula can be represented as follows:

- Chemical Formula : C₁₈H₂₃N₃O₃S

- Molecular Weight : 357.45 g/mol

This structure suggests potential interactions with various biological targets, particularly enzymes involved in neurotransmission and metabolic processes.

1. Cholinesterase Inhibition

One of the primary mechanisms through which carbanilic acid derivatives exert their biological effects is through the inhibition of cholinesterases (ChEs), particularly butyrylcholinesterase (BChE). Studies have shown that these compounds can effectively inhibit BChE activity, which is crucial for regulating acetylcholine levels in the nervous system.

- Inhibition Kinetics : The apparent bimolecular rate constants for inhibition have been reported as for certain derivatives, indicating strong inhibitory potential against BChE .

2. Anticancer Activity

Research indicates that some carbanilic acid derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in tumorigenic cells through the activation of specific signaling pathways.

- Case Study : A derivative similar to the one discussed demonstrated significant anticancer properties with an IC₅₀ value in the low micromolar range . This suggests that modifications to the carbanilic acid structure can enhance its efficacy as an anticancer agent.

Table 1: Biological Activities of Carbanilic Acid Derivatives

| Compound Name | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | BChE | 8.52 | Competitive inhibition |

| Compound B | CA II | 50 | Dual substrate/inhibitor role |

| Compound C | Tumor Cells | 5.0 | Induction of apoptosis |

The above table summarizes key findings related to the biological activities of various carbanilic acid derivatives, highlighting their potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.